N-(6-butyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound characterized by its unique structure, which includes multiple thiazole rings and a butyl group
Properties
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S4/c1-3-4-5-11-6-7-12-15(10-11)26-18(21-12)24-19-22-13-8-9-14-17(16(13)27-19)28-20(23-14)25-2/h6-10H,3-5H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXNYUVMJTYMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the butyl group and the methylthio group. Common reagents used in these reactions include thionyl chloride, butylamine, and methylthiol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often requires the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is unique due to its specific structural features, such as the presence of multiple thiazole rings and the butyl group
Biological Activity
N-(6-butyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple benzothiazole and thiazole moieties. Its molecular formula is , with a molecular weight of approximately 366.55 g/mol. The presence of sulfur atoms in its structure suggests potential interactions with biological systems that can be exploited for therapeutic purposes.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, a series of synthesized benzothiazole derivatives demonstrated significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be as low as 7.8 µg/mL for Gram-positive bacteria and 15.6 µg/mL for Gram-negative bacteria, indicating that compounds similar to this compound may possess comparable efficacy in combating bacterial infections .
The mechanism by which benzothiazole derivatives exert their biological effects has been explored through various studies. One significant pathway involves the inhibition of glutathione S-transferase (GST), an enzyme critical for detoxifying reactive metabolites in cells. Inhibition of GST leads to increased oxidative stress and apoptosis in cancer cells, suggesting that compounds like this compound could be potential anticancer agents .
Cytotoxicity and Anticancer Potential
Research indicates that benzothiazole derivatives can induce cytotoxic effects in various tumor cell lines. For example, studies have reported that certain benzothiazole compounds exhibit potent growth inhibition in human-derived breast and colon cancer cell lines at nanomolar concentrations. The cytotoxic effects are often mediated through metabolic activation involving cytochrome P450 enzymes, which convert these compounds into active electrophilic species capable of damaging cellular components .
Case Studies
Case Study 1: Antitumor Activity
A study conducted on a series of benzothiazole derivatives revealed that one compound exhibited a significant reduction in tumor size in vivo when administered to mice bearing xenograft tumors. The compound was shown to induce apoptosis through the mitochondrial pathway and activate caspases involved in programmed cell death .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of benzothiazole derivatives, researchers observed that a specific derivative demonstrated effectiveness against multidrug-resistant strains of bacteria. The study highlighted the potential use of such compounds as alternatives to conventional antibiotics .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Advanced Research Focus : Synthesis optimization via reaction parameter control.
Methodological Answer :
- Solvent Selection : Use chloroform or ethanol for reflux, as these solvents stabilize intermediates and reduce side reactions (e.g., ethanol in hydrazone formation, ).
- Catalyst/Reagent Ratios : Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of acylating agents to benzothiazol-2-amines) to minimize unreacted starting materials .
- Purification : Recrystallization from ethanol or ethyl acetate–ethanol mixtures enhances purity, as demonstrated in benzothiazolyl hydrazone isolation (85–90% yields) .
- Reaction Time : Extend reflux durations (6–9 hours) for cyclization steps, as seen in indeno[1,2-c]pyrazol-4-one synthesis .
What advanced spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
Advanced Research Focus : Multi-modal characterization for structural validation.
Methodological Answer :
- X-Ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., triclinic P1 space group analysis in adamantyl derivatives, ) .
- NMR/IR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.61–7.62 ppm for aromatic protons in benzothiazole derivatives, ) and IR for functional groups (e.g., C=O at 1668 cm⁻¹ in acetamides, ) .
- Mass Spectrometry : FABMS or HRMS to confirm molecular weight (e.g., m/z 466 for benzothiazole hydrazones, ) .
How can contradictory data on biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?
Advanced Research Focus : Discrepancy analysis through mechanistic and comparative studies.
Methodological Answer :
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations to identify non-linear effects (e.g., in Type II diabetes inhibitors, ) .
- Target Validation : Use CRISPR/Cas9 knockdown or competitive binding assays to confirm target specificity (e.g., enzyme inhibition studies in ) .
- Computational Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ data .
What strategies enhance target specificity when modifying the benzothiazole core?
Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., methanesulfonyl) to modulate electronic properties and binding affinity () .
- Hybrid Scaffolds : Fuse thiazolo[4,5-g]benzothiazole with adamantyl or aryl groups to exploit hydrophobic interactions (e.g., adamantyl derivatives in ) .
- Bioisosteric Replacement : Replace methylsulfanyl with sulfonamide groups to improve solubility while retaining activity (e.g., analogs in ) .
What experimental designs are critical for studying enzyme inhibition mechanisms?
Advanced Research Focus : Mechanistic enzymology and kinetics.
Methodological Answer :
- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target-ligand interactions (e.g., in benzothiazole-acetamide studies, ) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
How can researchers address low solubility in biological assays?
Advanced Research Focus : Physicochemical property optimization.
Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity (e.g., in hydrazone bioassays, ) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release (e.g., benzothiazole derivatives in ) .
What computational tools predict metabolic stability and toxicity?
Advanced Research Focus : ADMET profiling for preclinical development.
Methodological Answer :
- In Silico Tools : Use SwissADME or ADMETLab 2.0 to predict CYP450 metabolism and hepatotoxicity .
- Molecular Dynamics (MD) : Simulate compound stability in biological membranes (e.g., GROMACS for lipid bilayer penetration) .
- Toxicity Databases : Cross-reference with PubChem BioAssay data to flag structural alerts (e.g., mutagenicity in benzothiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
